MFCD02365107
Description
MFCD02365107 (CAS 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by a benzimidazole core substituted with a nitro group and bromine, contributing to its unique physicochemical properties. This compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild conditions. Its solubility in water is 0.687 mg/mL, with a log S (ESOL) value of -2.47, indicating moderate hydrophobicity. Applications span pharmaceutical intermediates and materials science, particularly in flame-retardant composites.
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)24(22(31)32-19)10-9-20(27)23-17-13-16(25(29)30)7-8-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,23,27)/b14-11+,19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLXHUWSWPVDAJ-JKLBGJETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02365107 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods may vary, but they typically involve large-scale chemical synthesis processes that ensure the purity and consistency of the compound.
Chemical Reactions Analysis
MFCD02365107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD02365107 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of MFCD02365107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Halogen Substitution :
- This compound contains bromine , which enhances its flame-retardant efficiency due to higher atomic mass and radical scavenging capacity compared to chlorine (CAS 1761-62-2) and fluorine (CAS 1761-63-3).
- Fluorine in CAS 1761-63-3 improves thermal stability and electron transport, making it suitable for optoelectronic devices.
Solubility and Bioavailability :
- The lower solubility of this compound (0.687 mg/mL) vs. CAS 1761-63-3 (2.05 mg/mL) correlates with its higher log S value (-2.47 vs. -1.32), limiting its use in aqueous formulations but favoring lipid-based drug delivery.
Synthesis Efficiency :
Pharmacological and Industrial Relevance
- This compound : Preferred in flame retardants due to bromine’s synergistic effects with phosphorus-based compounds.
- CAS 1761-62-2 : Used in agrochemicals for its cost-effective chlorinated backbone.
- CAS 1761-63-3 : Optimized for OLEDs due to fluorine’s electron-withdrawing properties and high purity requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
